

Cis-Pinonic Acid vs. Pinic Acid: A Comparative Guide for SOA Tracers

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Compound of Interest

Compound Name: *cis-Pinonic acid*

Cat. No.: B2696892

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In the study of atmospheric chemistry, particularly concerning secondary organic aerosols (SOAs), molecular tracers are indispensable for elucidating the sources and atmospheric processing of aerosol particles. Among the most studied biogenic SOAs are those formed from the oxidation of α -pinene, a volatile organic compound emitted in large quantities by terrestrial vegetation. **Cis-pinonic acid** and pinic acid are two of the major and most frequently measured products of α -pinene oxidation, making them critical tracers for tracking the formation and aging of biogenic SOAs.

This guide provides an objective comparison of **cis-pinonic acid** and pinic acid, focusing on their formation, physicochemical properties, and application as SOA tracers, supported by experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

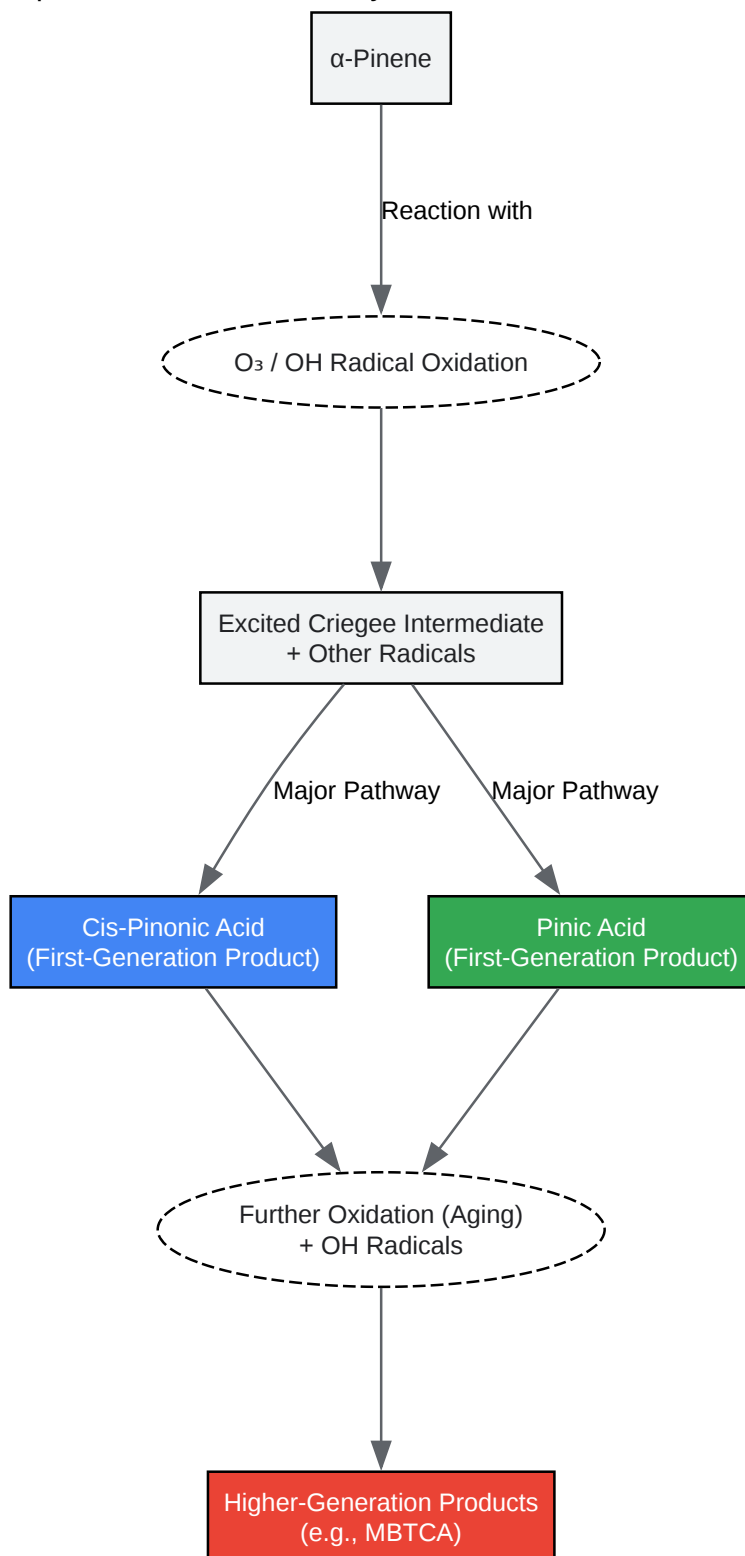
Cis-pinonic acid and pinic acid are both oxidation products of α -pinene, but they differ in their chemical structure and properties. **Cis-pinonic acid** is a C10 monocarboxylic acid containing a ketone functional group. In contrast, pinic acid is a C9 dicarboxylic acid. These structural differences lead to variations in their physicochemical properties, which influence their behavior in the atmosphere.

Property	Cis-Pinonic Acid	Pinic Acid	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₃	C ₉ H ₁₄ O ₄	[1][2]
Molecular Weight	184.23 g/mol	186.20 g/mol	[1]
Chemical Class	Ketone, Monocarboxylic Acid	Dicarboxylic Acid	[3][4]
Melting Point	104-107 °C	364.32 K (91.17 °C)	[3]
Enthalpy of Fusion	30.35 kJ·mol ⁻¹	Not explicitly found	[3][4]
Aqueous Solubility (Intrinsic, S ₀)	0.043 mmol·dm ⁻³	Higher than cis-pinonic acid	[3][4]
Acidity Constant (pK _a at 298.15 K)	5.19	Not explicitly found	[3][4]

Formation Pathways

Both **cis-pinonic acid** and pinic acid are primarily formed in the atmosphere through the gas-phase oxidation of α -pinene by ozone (O₃) and hydroxyl radicals (OH).^{[5][6]} The initial reaction of α -pinene with these oxidants leads to the formation of a Criegee intermediate and other radical species, which then undergo a series of complex reactions to yield a variety of lower volatility products. **Cis-pinonic acid** is recognized as a major first-generation product.^{[7][8][9]} Pinic acid is also a dominant early-generation product.^[5] The relative yields of these two acids can depend on the specific atmospheric conditions, such as the primary oxidant and the concentration of nitrogen oxides (NO_x).

Simplified Formation Pathway of Cis-Pinonic and Pinic Acid

[Click to download full resolution via product page](#)Formation of key α -pinene SOA tracers.

Role and Comparison as SOA Tracers

Both compounds are well-established tracers for secondary organic aerosol formed from monoterpenes. However, their utility extends beyond simple source attribution.

- **First-Generation Tracers:** **Cis-pinonic acid** and pinic acid are considered first-generation products, meaning they are formed relatively quickly from the initial oxidation of α -pinene.[8] [9] Their presence in atmospheric aerosol samples is a clear indicator of recent biogenic SOA formation.
- **Aerosol Aging:** The chemical evolution, or "aging," of SOA in the atmosphere involves further oxidation of first-generation products. A key higher-generation product from the photooxidation of cis-pinonic and pinic acids is 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA).[8][9] Consequently, the ratio of the concentrations of first-generation products to higher-generation products, such as the (**cis-pinonic acid** + pinic acid) / MBTCA ratio, can be used as an indicator of the photochemical age of an air mass.[9] A higher ratio suggests fresher, less processed SOA, while a lower ratio indicates more aged aerosol.
- **Relative Abundance:** Studies have shown that upon irradiation and aging, the relative abundance of pinonic acid decreases more substantially than that of pinic acid, suggesting it may be more reactive to further oxidation.[8] This difference in reactivity is crucial when interpreting field data.

Feature	Cis-Pinonic Acid	Pinic Acid	Significance for Researchers
SOA Generation	First-generation product[7][8]	First-generation product[5]	Indicates recent formation of biogenic SOA.
Atmospheric Stability	Reacts further with OH radicals[8]	Reacts further with OH radicals[8]	Both degrade over time, forming higher-generation products.
Aging Tracer	Used in ratio with MBTCA[9]	Used in ratio with MBTCA[9]	The (Pinonic+Pinic)/MBTCA ratio helps determine aerosol age.
Aqueous Phase Chemistry	Can undergo aqueous photolysis[6]	Higher water solubility suggests potential for aqueous phase reactions[3][4]	Their differing properties affect their partitioning and reactions in atmospheric water.

Experimental Protocols for Analysis

The standard method for the quantification of **cis-pinonic acid** and pinic acid in aerosol samples involves solvent extraction followed by chemical analysis, typically using mass spectrometry coupled with a chromatographic separation technique.

- Sample Collection:** Aerosol samples are collected by drawing a known volume of air through a filter (e.g., quartz fiber) for a specified period.
- Extraction:** The filter is extracted with an organic solvent (e.g., a mixture of dichloromethane and methanol) to dissolve the organic compounds. Sonication is often used to improve extraction efficiency.
- Derivatization (for GC-MS):** Because of their low volatility, the carboxylic acid functional groups are often derivatized before gas chromatography (GC) analysis. A common method is

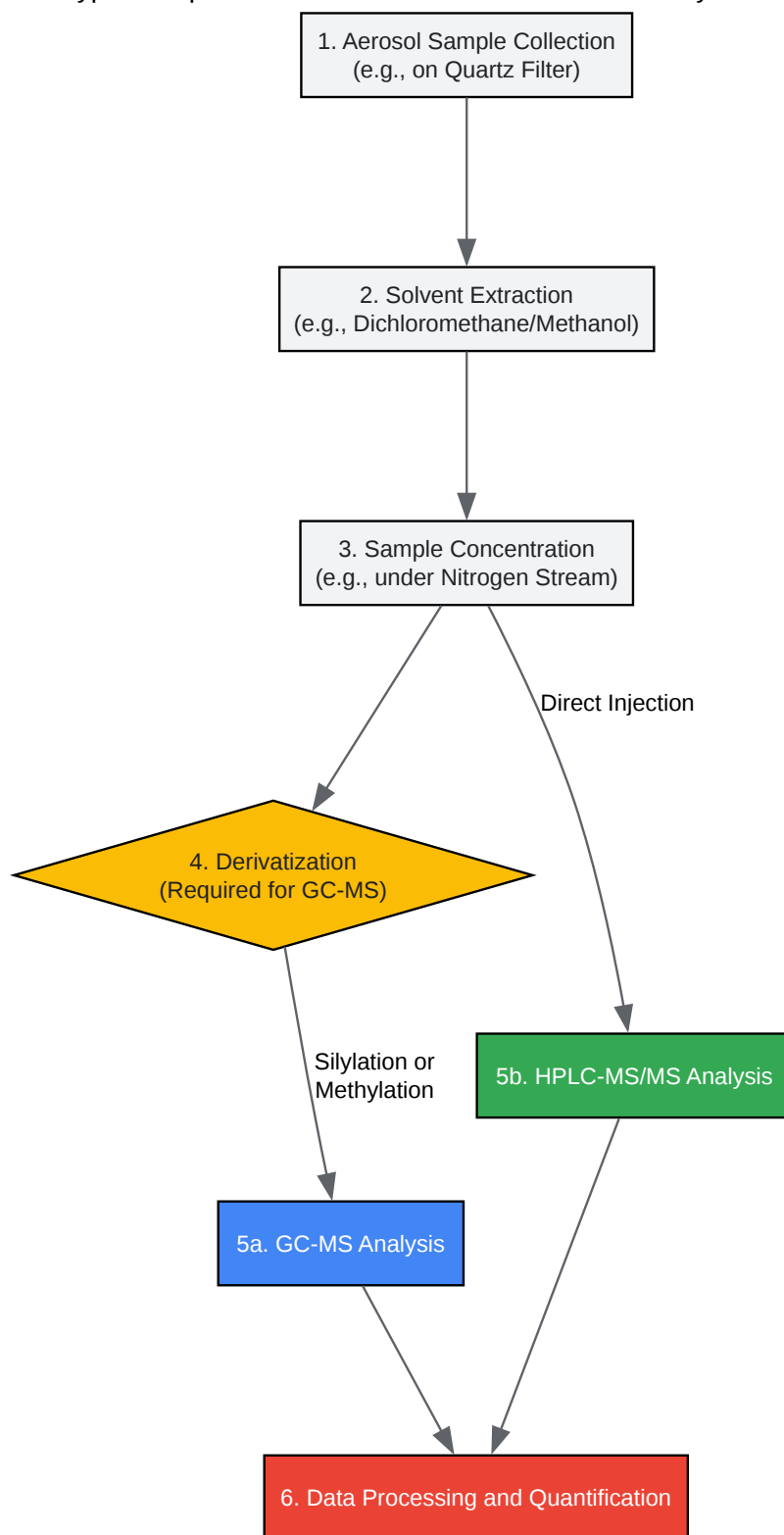
methylation using diazomethane or silylation using BSTFA to convert the acids into their more volatile methyl ester or silyl ester forms. This step is generally not required for liquid chromatography (LC) methods.

4. Analysis:

- GC-MS: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. Compounds are separated based on their boiling points and identified by their characteristic mass spectra and retention times.
- HPLC-MS/MS: The extract is analyzed using high-performance liquid chromatography coupled to a tandem mass spectrometer (MS/MS). This technique separates compounds based on their polarity and provides high selectivity and sensitivity for quantification, often using multiple reaction monitoring (MRM).[\[10\]](#)

5. Quantification: The concentration of each acid is determined by comparing its chromatographic peak area to that of a known amount of an authentic standard.

Typical Experimental Workflow for SOA Tracer Analysis

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Workflow for analyzing SOA tracers.

Conclusion

Cis-pinonic acid and pinic acid are both indispensable tracers for identifying and quantifying the contribution of α -pinene oxidation to secondary organic aerosol mass. While both serve as markers for fresh biogenic SOA, their distinct chemical structures and physicochemical properties lead to differences in their atmospheric behavior and reactivity. **Cis-pinonic acid's** slightly higher reactivity makes it a sensitive indicator of early-stage photochemical processing. The simultaneous measurement of both acids, along with their further oxidation products like MBTCA, provides a more robust framework for understanding the sources, formation, and atmospheric aging of biogenic organic aerosols. The choice of analytical technique, primarily GC-MS or HPLC-MS, depends on the specific research goals, with HPLC-MS offering high sensitivity without the need for derivatization.

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